trans-Zeatin glucoside
Overview
Description
trans-Zeatin glucoside: is a type of cytokinin, a class of plant hormones that play a crucial role in regulating cell division, growth, and development in plants. It is a glucoside derivative of trans-zeatin, which is one of the most active cytokinins. This compound is known for its role in delaying senescence, promoting shoot regeneration, and influencing various physiological processes in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin glucoside typically involves the glucosylation of trans-zeatin. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glucosyltransferases, which catalyze the transfer of glucose from a donor molecule to trans-zeatin. Chemical synthesis may involve the use of activated glucose derivatives under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms or plants that overexpress specific glucosyltransferases. These methods can enhance the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions: trans-Zeatin glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can involve the replacement of specific functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may vary depending on the specific functional groups involved.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glucoside derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Chemistry: In chemistry, trans-Zeatin glucoside is used as a model compound to study the behavior of cytokinins and their derivatives. It is also employed in the synthesis of other bioactive molecules .
Biology: In biological research, this compound is used to investigate the role of cytokinins in plant growth and development. It is particularly valuable in studies related to cell division, differentiation, and senescence .
Medicine: Research is ongoing to understand its effects on human cells and its potential therapeutic uses .
Industry: In the agricultural industry, this compound is used to enhance crop yield and quality. It is applied to plants to promote growth, delay senescence, and improve resistance to environmental stress .
Mechanism of Action
trans-Zeatin glucoside exerts its effects by interacting with cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, this compound activates a cascade of molecular events that lead to changes in gene expression and cellular responses. The specific molecular targets and pathways involved include the activation of cytokinin response regulators and the modulation of gene expression related to cell division and growth .
Comparison with Similar Compounds
cis-Zeatin glucoside: Another isomer of zeatin glucoside, which has a different spatial arrangement of atoms.
Dihydrozeatin glucoside: A hydrogenated form of zeatin glucoside with different biological activity.
Isopentenyladenine glucoside: A glucoside derivative of another cytokinin, isopentenyladenine.
Uniqueness: trans-Zeatin glucoside is unique due to its high biological activity and its ability to delay senescence and promote shoot regeneration more effectively than its isomers and other cytokinin glucosides. Its specific interaction with cytokinin receptors and the resulting molecular responses make it a valuable compound in both research and agricultural applications .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11-,12+,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRAJOITMBSQSE-HNVSNYHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346518 | |
Record name | trans-Zeatin glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51255-96-0 | |
Record name | trans-Zeatin glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does silencing the TaCKX1 gene in wheat affect trans-zeatin glucoside levels and what impact does this have on the plant?
A1: Silencing the TaCKX1 gene in wheat leads to an increase in the levels of this compound in developing wheat spikes. [] This increase in this compound, along with other hormonal changes, contributes to a higher grain yield phenotype. The plants exhibit a greater number of spikes and grains, although individual grain weight is slightly reduced. [] Interestingly, this increase in this compound is linked to the upregulation of the TaCKX2.1 gene, which might seem counterintuitive as CKX genes typically reduce cytokinin levels. This complex interplay highlights the intricate regulatory network governing plant hormone activity and its impact on development. []
Q2: Beyond wheat, are there other examples of how this compound levels are influenced by environmental factors?
A2: While the provided research focuses on the genetic regulation of this compound, a study on Crithmum maritimum (rock samphire) shows that environmental stress can also influence its levels. When irrigated with reverse osmosis brine, a saline solution, Crithmum maritimum plants showed increased concentrations of this compound. [] This suggests a potential role of this compound in the plant's response to salt stress.
Q3: The research mentions a screening method for glycosyltransferases using this compound. Can you elaborate on this?
A3: Researchers used this compound as one of the acceptor molecules in a high-throughput screening method to identify novel glycosyltransferase activity. [] This method employs a "green-amber-red" virtual microarray to quickly assess the presence of glycosylated products, indicating enzymatic activity. This approach helps identify enzymes capable of transferring sugar moieties to specific substrates, like this compound, which can be valuable for synthesizing glycoconjugates. []
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